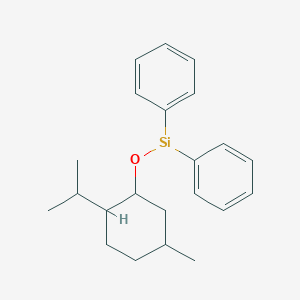
CID 69050471
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group substituted with a methyl and an isopropyl group, bonded to a diphenylsilane moiety through an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane typically involves the reaction of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy} with diphenylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silanes with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylsilane moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in medical treatments.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane include other organosilicon compounds with different substituents on the silicon atom, such as:
- Diphenylmethylsilane
- Diphenylisopropylsilane
- Cyclohexylmethyldiphenylsilane
Uniqueness
What sets {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}(diphenyl)silane apart from these similar compounds is its unique combination of a cyclohexyl group with methyl and isopropyl substituents, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C22H29OSi |
|---|---|
Molekulargewicht |
337.5 g/mol |
InChI |
InChI=1S/C22H29OSi/c1-17(2)21-15-14-18(3)16-22(21)23-24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3 |
InChI-Schlüssel |
CYCMWWZSBMJZEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)O[Si](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate](/img/structure/B14481864.png)
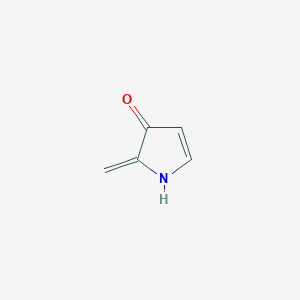
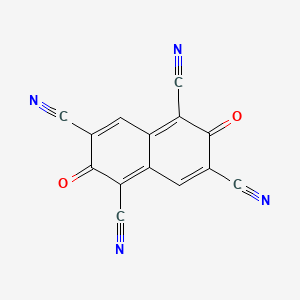
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)
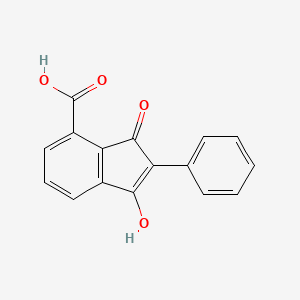
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene](/img/structure/B14481892.png)
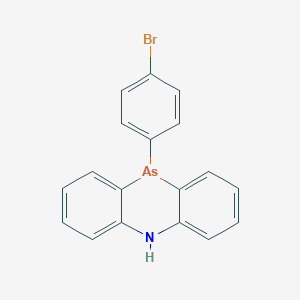
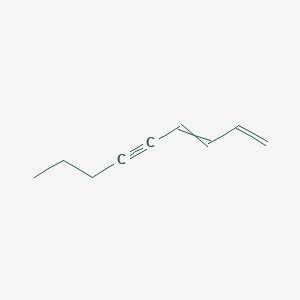
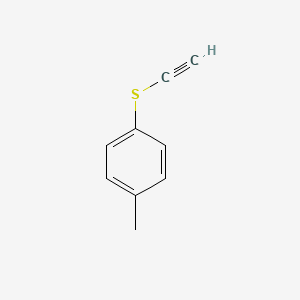

![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)

